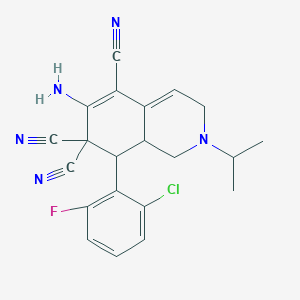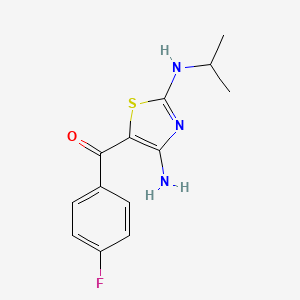![molecular formula C11H10N4OS B4470362 2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4470362.png)
2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with an ethylsulfanyl group at the 2-position and a furan-2-yl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method includes a copper-catalyzed reaction under an atmosphere of air, which provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions . Additionally, an I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For example, a convenient synthesis of 1,5-fused 1,2,4-triazoles in high yields from readily available N-arylamidines is efficiently promoted by chloramine-T through direct metal-free oxidative N-N bond formation . The mild nature of the synthesis and short reaction time are notable advantages of the developed protocol.
Chemical Reactions Analysis
Types of Reactions: 2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic anhydride, copper catalysts, and iodine/potassium iodide (I2/KI) for oxidative N-N bond formation . The reaction conditions are typically mild, allowing for efficient and high-yield synthesis.
Major Products: The major products formed from these reactions include various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles .
Scientific Research Applications
2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as a microtubule-active compound with efficacy in treating diseases such as Human African Trypanosomiasis . Additionally, its unique structural features make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. As a microtubule-active compound, it disrupts the normal function of microtubules, which are essential for cell division and intracellular transport . This disruption leads to the inhibition of cell proliferation and can induce cell death in certain types of cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include other 1,2,4-triazolo[1,5-a]pyrimidines and 1,5-fused 1,2,4-triazoles . These compounds share similar structural features and chemical properties.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the ethylsulfanyl and furan-2-yl groups enhances its potential as a therapeutic agent and a valuable tool in chemical research .
Properties
IUPAC Name |
2-ethylsulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-2-17-11-13-10-12-6-5-8(15(10)14-11)9-4-3-7-16-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPWFDALXRYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=CC=NC2=N1)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Chlorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4470285.png)

![2-chloro-6-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4470317.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B4470325.png)
![N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}-4-phenoxybenzenesulfonamide](/img/structure/B4470327.png)
![N-[3-(DIMETHYLAMINO)PROPYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4470336.png)
![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B4470339.png)
![2-(methoxymethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4470354.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4470371.png)
![2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B4470376.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide](/img/structure/B4470382.png)
![2-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline](/img/structure/B4470386.png)
![4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B4470393.png)
